2-Methyl-3-phenylthiolan-3-ol
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Overview
Description
2-Methyl-3-phenylthiolan-3-ol: is an organic compound that belongs to the class of thiolanes, which are sulfur-containing heterocyclic compounds This compound is characterized by a thiolane ring with a methyl group and a phenyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenylthiolan-3-ol can be achieved through several methods. One common approach involves the reaction of a thiolane derivative with a phenyl group under specific conditions. For instance, the condensation reaction of 2-methylthiolane with phenylmagnesium bromide in the presence of a catalyst can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenylthiolan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted thiolanes.
Scientific Research Applications
2-Methyl-3-phenylthiolan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenylthiolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the sulfur atom, allowing it to participate in various chemical reactions. It can also interact with biological molecules, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenylthiolane: Similar structure but lacks the hydroxyl group.
3-Phenylthiolan-3-ol: Similar structure but lacks the methyl group.
2-Methylthiolane: Similar structure but lacks the phenyl group.
Uniqueness
2-Methyl-3-phenylthiolan-3-ol is unique due to the presence of both a methyl and a phenyl group on the thiolane ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H14OS |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
2-methyl-3-phenylthiolan-3-ol |
InChI |
InChI=1S/C11H14OS/c1-9-11(12,7-8-13-9)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
InChI Key |
PNOGTMNRGVNTTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCS1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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